Complete Abolition of Anticonvulsant Activity in MES Model vs. Phenytoin
In a direct head-to-head comparison within the same study, 5,5-diphenyl-3-propylimidazolidine-2,4-dione (Compound 4) showed no measurable anticonvulsant activity (ED50 not determinable) in the maximal electroshock seizure (MES) model in mice, in stark contrast to the parent compound phenytoin (ED50 ≈ 7.5 mg/kg) and the 3-methyl derivative (ED50 = 39.6 mg/kg) [1].
| Evidence Dimension | Anticonvulsant potency (ED50, MES model in mice) |
|---|---|
| Target Compound Data | No activity (ED50 not reported) |
| Comparator Or Baseline | Phenytoin (5,5-diphenylhydantoin): ED50 ≈ 7.5 mg/kg; 3-Methyl derivative: ED50 = 39.6 mg/kg; 3-Allyl derivative: ED50 = 30.4 mg/kg |
| Quantified Difference | Complete loss of activity vs. phenytoin (potency difference >11.6-fold based on upper limit of effective dose range) |
| Conditions | Maximal electroshock seizure (MES) test, mice, intraperitoneal administration |
Why This Matters
This data defines the compound as a specific negative control for anticonvulsant screening, proving the pharmacological necessity of a free N3-H group or specific small alkyl substituents for ion channel activity.
- [1] Trišović, N., Božić, B., Obradović, A., Stefanović, O., Marković, S., Čomić, L., Božić, B., & Ušćumlić, G. (2011). Structure–activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. Journal of the Serbian Chemical Society, 76(12), 1597–1606 (Table I). View Source
